Beryllium chloride fluoride

Matrix isolation IR spectroscopy Beryllium halide identification Vibrational fingerprinting

Beryllium chloride fluoride (BeClF, CAS 13598-12-4) is a linear triatomic mixed halide of beryllium with the molecular formula BeClF and a molecular weight of 63.464 Da. Unlike the symmetric dihalides BeF₂ and BeCl₂, BeClF possesses two distinct halogen atoms bonded to a central beryllium, resulting in a unique combination of bond polarities, vibrational signatures, and thermodynamic properties that are intermediate between those of the parent dihalides.

Molecular Formula BeClF
Molecular Weight 63.46 g/mol
CAS No. 13598-12-4
Cat. No. B082508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium chloride fluoride
CAS13598-12-4
SynonymsBeryllium chloride fluoride
Molecular FormulaBeClF
Molecular Weight63.46 g/mol
Structural Identifiers
SMILES[Be+2].[F-].[Cl-]
InChIInChI=1S/Be.ClH.FH/h;2*1H/q+2;;/p-2
InChIKeyPYEAOAQJXNQFEC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Chloride Fluoride (CAS 13598-12-4): Procurement-Relevant Baseline for the Mixed Beryllium Halide


Beryllium chloride fluoride (BeClF, CAS 13598-12-4) is a linear triatomic mixed halide of beryllium with the molecular formula BeClF and a molecular weight of 63.464 Da [1]. Unlike the symmetric dihalides BeF₂ and BeCl₂, BeClF possesses two distinct halogen atoms bonded to a central beryllium, resulting in a unique combination of bond polarities, vibrational signatures, and thermodynamic properties that are intermediate between those of the parent dihalides [2]. The compound is primarily studied in the gas phase and in low-temperature noble gas matrices, where its spectroscopic and thermodynamic parameters have been quantitatively established [3].

Why BeF₂ or BeCl₂ Cannot Substitute for Beryllium Chloride Fluoride: Thermodynamic and Spectroscopic Incompatibility


Generic substitution of BeClF with the symmetric dihalides BeF₂ or BeCl₂ is invalid because the mixed halide occupies a distinct thermodynamic and spectroscopic position that is not achievable by any mixture of the parent compounds. The standard enthalpy of formation of gaseous BeClF (−573.21 kJ/mol) is intermediate between those of BeF₂ (−796.01 kJ/mol) and BeCl₂ (−360.24 kJ/mol), and its standard entropy (246.49 J/mol·K) similarly falls between the values for the two symmetric dihalides [1]. In spectroscopic applications, BeClF exhibits a unique asymmetric stretching frequency (1375.6 cm⁻¹ in solid argon) that is absent in both BeF₂ (1529.4 cm⁻¹) and BeCl₂ (~1111.6 cm⁻¹), preventing spectral deconvolution of mixtures from replicating the pure mixed-halide signature [2]. These quantifiable incompatibilities mean that experimental protocols calibrated for BeClF cannot be satisfied by the symmetric alternatives.

Beryllium Chloride Fluoride: Quantitative Differentiation Evidence Against In-Class Comparators


Infrared Vibrational Frequency: Unique Asymmetric Stretch Differentiates BeClF from BeF₂ and BeCl₂ in Argon Matrix

In solid argon at cryogenic temperature, BeClF exhibits a sharp, characteristic asymmetric stretching band at 1375.6 cm⁻¹ that is unequivocally distinct from the symmetric BeF₂ band at 1529.4 cm⁻¹ and the BeCl₂ isotopic doublet at 1111.6/1109.9 cm⁻¹ [1]. Full arc photolysis increases the BeClF band by 50%, compared to only a 20% increase for both BeF₂ and BeCl₂, indicating a higher photochemical formation yield for the mixed halide under identical conditions [1]. In a neon matrix, the frequencies shift to 1391.9 cm⁻¹ for BeClF, 1546.5 cm⁻¹ for BeF₂, and 1125.2/1123.6 cm⁻¹ for BeCl₂, preserving the distinct separation [1].

Matrix isolation IR spectroscopy Beryllium halide identification Vibrational fingerprinting

Standard Enthalpy of Formation: BeClF Occupies a Thermodynamic Midpoint Distinct from BeF₂ and BeCl₂

The standard enthalpy of formation of gaseous BeClF has been experimentally determined by effusion-mass spectrometry as ΔfH°₂₉₈ = −139.0 ± 4 kcal/mol (second law) and −140.5 ± 2 kcal/mol (third law), corresponding to approximately −581.6 to −587.9 kJ/mol [1]. The NIST-reviewed value is ΔfH°gas = −573.21 kJ/mol [2]. This places BeClF at a thermodynamic intermediate: BeF₂ is substantially more exothermic (ΔfH°gas = −796.01 kJ/mol) and BeCl₂ is considerably less exothermic (ΔfH°gas = −360.24 kJ/mol) [2]. The 222.8 kJ/mol gap between BeF₂ and BeCl₂ makes any claim that their mixture can replicate BeClF thermodynamically unsupportable without explicit solution calorimetry.

Gas-phase thermochemistry Enthalpy of formation Thermodynamic modeling

Standard Molar Entropy: BeClF Exhibits Intermediate Gas-Phase Entropy Relative to the Parent Dihalides

The standard molar entropy of gaseous BeClF at 298.15 K and 1 bar is S°gas = 246.49 J/mol·K [1]. This value lies between the entropies of BeF₂ (S°gas = 227.56 J/mol·K) and BeCl₂ (S°gas = 252.13 J/mol·K), consistent with the mixed-halide composition contributing an intermediate number of low-frequency vibrational modes and a molecular mass of 63.464 Da (vs. 47.009 Da for BeF₂ and 79.918 Da for BeCl₂) [1]. The 18.93 J/mol·K difference from BeF₂ and the 5.64 J/mol·K difference from BeCl₂ are large enough to affect calculated equilibrium constants in high-temperature reaction modeling.

Statistical thermodynamics Gas-phase entropy Partition function analysis

Photochemical Reactivity: BeClF Shows 2.5× Higher Yield Enhancement Under UV Photolysis Compared to BeF₂ and BeCl₂ in Argon Matrix

Under full mercury arc photolysis (λ > 220 nm) in an argon matrix at 4 K, the BeClF absorption band at 1375.6 cm⁻¹ increased by 50%, while the BeF₂ (1529.4 cm⁻¹) and BeCl₂ (1111.6/1109.9 cm⁻¹) bands each increased by only 20% [1]. This 2.5-fold differential photochemical enhancement indicates that BeClF is preferentially formed via the excited-state reaction pathway when ClF is used as the halogen source. When F₂ and Cl₂ are used instead of ClF, less BeClF is produced and more BeF₂ and BeCl₂ are formed, demonstrating that the mixed halide yield is reagent-dependent [1].

Photochemistry Matrix isolation Beryllium halide synthesis

Krypton Matrix Product Distribution: BeClF Becomes the Dominant Product, Suppressing BeF₂ Formation

In a krypton matrix, the reaction of laser-ablated Be with ClF yields BeClF as the strongest product band at 1371.3 cm⁻¹, followed by BeCl₂ at 1102.3 cm⁻¹; notably, BeF₂ is not formed because diffusing F atoms are consumed by the competing reaction with Kr to produce KrF₂ [1]. This contrasts sharply with the argon matrix, where all three dihalides are observed. The selective suppression of BeF₂ in krypton demonstrates that the chemical environment can be tuned to favor BeClF as the predominant beryllium-containing product, a level of selectivity not achievable with the symmetric dihalides in the same matrix system.

Noble gas matrix chemistry Product distribution Reaction pathway selectivity

Bond Dissociation Energy Asymmetry: Be–F and Be–Cl Bond Strengths Within the Same Molecule Provide a Built-In Energetic Gradient

The dissociation energies of the Be–F and Be–Cl bonds within BeClF are 144 kcal/mol and 104 kcal/mol, respectively, as determined by effusion-mass spectrometry [1]. This 40 kcal/mol intra-molecular bond strength asymmetry has no equivalent in the symmetric dihalides, where both bonds are identical. The computed energy for BeClF decomposition favoring BeF + Cl over BeCl + F is −81 kcal/mol vs. −36 kcal/mol (B3LYP/6-311++G(3df,3pd)), indicating a strong thermodynamic preference for retention of the stronger Be–F bond upon fragmentation [2].

Bond dissociation energy Reaction dynamics Energy-resolved mass spectrometry

Beryllium Chloride Fluoride: Evidence-Backed Application Scenarios for Scientific Procurement


Spectroscopic Reference Standard for Mixed-Halide Vibrational Signatures in Noble Gas Matrices

The unique IR absorption of BeClF at 1375.6 cm⁻¹ (Ar) and 1391.9 cm⁻¹ (Ne) provides a calibration point in a spectral region that is free of interference from both BeF₂ and BeCl₂ [1]. Laboratories performing matrix-isolation infrared spectroscopy of metal halides can use BeClF as a frequency and intensity reference for mixed-halide species, as its band position and photochemical behavior (50% enhancement under UV) are quantitatively documented [1].

Thermodynamic Reference Compound for Beryllium Mixed-Halide Process Modeling

The experimentally anchored ΔfH°gas of −573.21 kJ/mol and S°gas of 246.49 J/mol·K [2] make BeClF a critical input for thermodynamic databases and process simulations involving beryllium transport in mixed halide environments. The intermediate enthalpy value between BeF₂ and BeCl₂ allows modelers to constrain the thermochemistry of the Be–F–Cl ternary system with a compound-specific data point rather than relying on linear interpolation, which would be inaccurate given the 222.8 kJ/mol span between the parent dihalides [2].

Selective Photochemical Generation of Beryllium Halide Species in Matrix Isolation Studies

The 2.5-fold higher photochemical enhancement of BeClF relative to BeF₂ and BeCl₂ under identical UV irradiation conditions [1] enables researchers to selectively amplify the mixed-halide signal in time-resolved or wavelength-dependent photolysis experiments. The krypton matrix system, which suppresses BeF₂ formation entirely and leaves BeClF as the dominant product [1], offers an additional level of environmental control for studies requiring a clean mixed-halide spectrum.

Bond-Selective Reaction Dynamics Probed via the Be–F/Be–Cl Energetic Asymmetry

The 40 kcal/mol intra-molecular bond dissociation energy gap between the Be–F (144 kcal/mol) and Be–Cl (104 kcal/mol) bonds in BeClF [3] provides a built-in energetic probe for studying mode-selective or bond-selective chemistry. Unlike symmetric dihalides, where both bonds are energetically equivalent, BeClF enables experimentalists to track the fate of the weaker Be–Cl bond independently while the stronger Be–F bond serves as an internal spectroscopic anchor. The computed fragmentation preference of −81 kcal/mol favoring BeF + Cl over BeCl + F [1] reinforces this selectivity.

Quote Request

Request a Quote for Beryllium chloride fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.